IL-5 Inhibition: Sophoricoside Demonstrates >30-Fold Higher Potency Than Genistein
Sophoricoside is a significantly more potent inhibitor of Interleukin-5 (IL-5) bioactivity compared to its aglycone, genistein. In a direct head-to-head comparison using an IL-5-dependent Y16 cell proliferation assay, Sophoricoside exhibited an IC50 value of 1.5 µM [1]. In contrast, genistein showed an IC50 of 51.9 µM under the same conditions [1]. This represents a 34.6-fold difference in potency.
| Evidence Dimension | IL-5 Bioactivity Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.5 µM |
| Comparator Or Baseline | Genistein (51.9 µM) |
| Quantified Difference | 34.6-fold higher potency for Sophoricoside |
| Conditions | mIL-5-dependent Y16 cell proliferation assay |
Why This Matters
This quantitative difference is critical for researchers studying Th2-mediated allergic inflammation, as selecting the less potent analog could lead to false negatives or require non-physiological concentrations.
- [1] Min, B., Oh, S.R., Lee, H.K., Takatsu, K., Chang, I.M., Min, K.R., & Kim, Y. (1999). Sophoricoside analogs as the IL-5 inhibitors from Sophora japonica. Planta Medica, 65(5), 408-412. View Source
